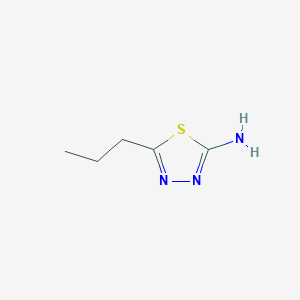

5-Propyl-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-propyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQURINLKRAGIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341734 |

Source

|

| Record name | 5-Propyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39223-04-6 |

Source

|

| Record name | 5-Propyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-propyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

synthesis and characterization of 5-propyl-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide to the Synthesis and Characterization of 5-propyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound belonging to a class with significant pharmacological interest. The 1,3,4-thiadiazole scaffold is a key structural motif in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This document details a common and effective synthetic protocol, outlines the key characterization data for structural confirmation, and presents the information in a format tailored for chemical researchers and drug development professionals.

Introduction

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Derivatives of 2-amino-1,3,4-thiadiazole are extensively studied due to their diverse pharmacological applications.[1][2] The biological activity of these compounds is often attributed to the presence of the =N-C-S moiety.[3][4] The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the biological and physicochemical properties of the molecule. This guide focuses specifically on the 5-propyl substituted derivative, providing the necessary technical details for its preparation and verification.

Synthesis of 5-propyl-1,3,4-thiadiazol-2-amine

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the acid-catalyzed cyclization of a thiosemicarbazide with a corresponding carboxylic acid.[5][6] For the target compound, 5-propyl-1,3,4-thiadiazol-2-amine, the precursors are thiosemicarbazide and butyric acid. Various strong acids can be used as catalysts and dehydrating agents, including concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[6][7][8]

General Reaction Scheme

The reaction involves the condensation of thiosemicarbazide with butyric acid, followed by an intramolecular cyclization and dehydration to form the 1,3,4-thiadiazole ring.

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[8]

Materials:

-

Thiosemicarbazide (0.05 mol)

-

Butyric acid (0.07 mol)

-

Concentrated Sulfuric Acid (0.05 mol)

-

Ice-cold water

-

Ammonium hydroxide solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add thiosemicarbazide and butyric acid.

-

Slowly, and with cooling, add concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux under anhydrous conditions for approximately 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice-cold water while stirring.

-

Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until the product precipitates out. Check the pH to ensure it is neutral or slightly basic.

-

Filter the crude product using a Buchner funnel and wash the solid with cold water to remove any inorganic impurities.

-

Dry the crude product in a vacuum oven.

-

For further purification, recrystallize the dried solid from ethanol to obtain the final product as a crystalline solid.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Characterization

The structure of the synthesized 5-propyl-1,3,4-thiadiazol-2-amine must be confirmed using various spectroscopic and analytical techniques. The expected data based on its structure and data from similar compounds are summarized below.[3][4]

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₅H₉N₃S |

| Molecular Weight | 143.21 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Varies based on purity; requires experimental determination. |

| Mass Spec. (EI-MS) | Molecular Ion [M]⁺ at m/z = 143.[9][10] |

| ¹H-NMR (DMSO-d₆) | δ (ppm): ~7.2 (s, 2H, NH₂), ~2.7 (t, 2H, -CH₂-), ~1.6 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |

| ¹³C-NMR (DMSO-d₆) | δ (ppm): ~168 (C-NH₂), ~155 (C-propyl), ~30 (-CH₂-), ~22 (-CH₂-), ~13 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~2960 (C-H stretch), ~1620 (C=N stretch), ~700 (C-S-C) |

Note: NMR chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. They are predicted based on typical values for similar structures.[11]

Interpretation of Characterization Data

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (143 g/mol ), confirming its elemental composition.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR provides information on the proton environment. The spectrum is expected to show a singlet for the amine protons, and a triplet-multiplet-triplet pattern for the n-propyl group, confirming the aliphatic chain's structure.

-

¹³C-NMR will show five distinct carbon signals: two for the thiadiazole ring carbons and three for the propyl group carbons, confirming the carbon skeleton.[3]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Characteristic stretching vibrations for the primary amine (N-H), aliphatic C-H bonds, the C=N bond of the thiadiazole ring, and the C-S-C linkage are expected in their respective regions.[3][12]

Potential Applications and Logical Relationships

Derivatives of 2-amino-1,3,4-thiadiazole are recognized as privileged scaffolds in medicinal chemistry. The synthesis of various analogs, including the 5-propyl derivative, is a key step in structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents.

Caption: Logical flow from core scaffold to potential drug candidate.

References

- 1. dovepress.com [dovepress.com]

- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. 5-Propyl-1,3,4-thiadiazol-2-amine | C5H9N3S | CID 575394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 5-propyl-1,3,4-thiadiazol-2-amine (C5H9N3S) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 5-propyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-propyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal and agricultural chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and herbicidal effects.[1] The presence of the toxophoric =N-C-S moiety is often associated with the biological activity of 1,3,4-thiadiazole derivatives.[1] This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and insights into the potential mechanism of action of 5-propyl-1,3,4-thiadiazol-2-amine.

Physicochemical Properties

| Property | Value (Predicted) | Source |

| Molecular Formula | C5H9N3S | PubChem[2] |

| Molecular Weight | 143.21 g/mol | PubChem[2] |

| XLogP3-AA | 1.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 143.051715 g/mol | PubChem |

| Monoisotopic Mass | 143.051715 g/mol | PubChem |

| Topological Polar Surface Area | 66.9 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 129 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Solubility:

While specific experimental solubility data for 5-propyl-1,3,4-thiadiazol-2-amine is not available, general solubility characteristics of similar 5-substituted-2-amino-1,3,4-thiadiazoles suggest that they are often soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF.[1] Their solubility in aqueous solutions is expected to be limited, though this can be influenced by pH.

Experimental Protocols

Synthesis of 5-propyl-1,3,4-thiadiazol-2-amine

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazide with a corresponding carboxylic acid.[3][4][5][6] The following protocol is adapted from a general method described in the literature for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[3]

Materials:

-

Thiosemicarbazide

-

Butyric acid (to provide the propyl group)

-

Polyphosphoric acid (PPA)

-

Hypophosphorous acid (50% aqueous solution, optional, as a stabilizer)

-

Ammonium hydroxide (for neutralization)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine butyric acid and commercial polyphosphoric acid. For every 1 part of thiosemicarbazide (by weight), use approximately 1.2 parts of butyric acid and at least 2 parts of polyphosphoric acid.[3] A small amount of hypophosphorous acid can be added to the mixture.[3]

-

Addition of Thiosemicarbazide: To the stirred mixture, slowly add thiosemicarbazide.

-

Heating: Heat the reaction mixture with stirring to a temperature between 100°C and 120°C.[3] The reaction is typically complete within 1 to 2 hours.[3] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralization: Neutralize the acidic solution by the slow addition of ammonium hydroxide until the pH is alkaline, which will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 2-amino-5-propyl-1,3,4-thiadiazole.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the propyl group and the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino group and the thiadiazole ring.

-

Melting Point Analysis: To determine the purity of the synthesized compound.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to possess a wide array of biological activities. Notably, they have been investigated for their herbicidal properties.

Herbicidal Activity: Inhibition of Protoporphyrinogen Oxidase (PPO)

A key mechanism of action for some herbicidal compounds is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[7] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which leads to the production of essential molecules like chlorophylls and hemes.

The inhibition of PPO by compounds such as 1,3,4-thiadiazole derivatives disrupts this pathway, leading to the accumulation of protoporphyrinogen IX.[8] This substrate then moves from the chloroplast to the cytoplasm, where it is converted to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and ultimately lead to membrane disruption and cell death.[8]

Below is a diagram illustrating the proposed signaling pathway for the herbicidal action of PPO inhibitors.

Caption: Proposed mechanism of herbicidal action via PPO inhibition.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and characterization of 5-propyl-1,3,4-thiadiazol-2-amine.

Caption: General workflow for synthesis and characterization.

Conclusion

5-propyl-1,3,4-thiadiazol-2-amine represents a molecule of interest within the broader class of 1,3,4-thiadiazoles, which are recognized for their diverse biological activities. While comprehensive experimental data on its physicochemical properties are limited, computational predictions offer a foundational understanding for researchers. The synthesis of this compound is achievable through established methods of heterocyclic chemistry. The potential for this molecule and its derivatives to act as inhibitors of key enzymes, such as protoporphyrinogen oxidase, highlights its relevance in the development of new herbicidal agents and potentially other therapeutic or agrochemical products. Further experimental investigation into the precise physicochemical properties and biological mechanisms of 5-propyl-1,3,4-thiadiazol-2-amine is warranted to fully elucidate its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Propyl-1,3,4-thiadiazol-2-amine | C5H9N3S | CID 575394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. worldscientific.com [worldscientific.com]

- 8. bioone.org [bioone.org]

5-propyl-1,3,4-thiadiazol-2-amine molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and known properties of 5-propyl-1,3,4-thiadiazol-2-amine. It details a well-established experimental protocol for its synthesis and summarizes its physicochemical and mass spectrometry data. Furthermore, this guide discusses the broader context of the biological activities associated with the 2-amino-1,3,4-thiadiazole scaffold, a class of compounds known for its potential in antimicrobial and antiviral drug development.

Molecular Structure and Formula

5-propyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a five-membered 1,3,4-thiadiazole ring substituted with a propyl group at the fifth position and an amine group at the second position.

Molecular Formula: C₅H₉N₃S[1]

2D Structure:

Canonical SMILES: CCCC1=NN=C(S1)N

InChI: InChI=1S/C5H9N3S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3,(H2,6,8)[1]

InChIKey: NLQURINLKRAGIF-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

Detailed experimental data for 5-propyl-1,3,4-thiadiazol-2-amine is not widely available in public databases. The following tables summarize predicted and available data.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 143.21 g/mol | Calculated |

| Monoisotopic Mass | 143.05171 Da | PubChem[1] |

| XlogP (predicted) | 1.2 | PubChem[1] |

Table 2: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

| 143 | [M]⁺ (Molecular Ion) |

| 115 | [M-C₂H₄]⁺ |

| 74 | [C₂H₄N₂S]⁺ |

| 60 | [CH₂N₂S]⁺ |

| Data interpreted from top peaks listed in PubChem CID 575394.[2] |

Experimental Protocol: Synthesis

A well-documented method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with a corresponding carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid.[3]

Reaction Scheme:

References

An In-depth Spectroscopic Analysis of 5-propyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 5-propyl-1,3,4-thiadiazol-2-amine. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the 2-amino-1,3,4-thiadiazole scaffold in a variety of pharmacologically active agents. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is crucial for its potential applications.

This document presents a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-propyl-1,3,4-thiadiazol-2-amine. It includes predicted data, detailed experimental protocols for acquiring such spectra, and a discussion of the interpretation of the spectral features. The complementary nature of these analytical techniques in unequivocally determining the molecular structure is also highlighted.

Data Presentation

The spectroscopic data for 5-propyl-1,3,4-thiadiazol-2-amine is summarized in the following tables. The NMR and IR data are predicted values, which serve as a strong reference for experimental verification. The mass spectrometry data is based on experimental findings from public databases.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d6, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | Singlet | 2H | NH₂ |

| ~2.75 | Triplet | 2H | -CH₂-CH₂-CH₃ |

| ~1.65 | Sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.90 | Triplet | 3H | -CH₂-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d6

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C2 (C-NH₂) |

| ~155 | C5 (-C-propyl) |

| ~30 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₂-CH₃ |

| ~13 | -CH₂-CH₂-CH₃ |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine) |

| 2960-2850 | Medium-Strong | C-H stretching (propyl) |

| ~1620 | Strong | C=N stretching (thiadiazole ring) |

| ~1500 | Medium | N-H bending (amine) |

| ~1380 | Medium | C-H bending (propyl) |

| ~700 | Medium | C-S stretching |

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity | Assignment |

| 143 | High | [M]⁺ (Molecular Ion) |

| 114 | Moderate | [M - C₂H₅]⁺ |

| 100 | Moderate | [M - C₃H₇]⁺ |

| 71 | High | [C₂H₃N₂S]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 5-propyl-1,3,4-thiadiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-propyl-1,3,4-thiadiazol-2-amine in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d6 (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of 5-propyl-1,3,4-thiadiazol-2-amine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is an average of 16-32 scans.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For GC-MS: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

For Direct Infusion ESI-MS: Prepare a dilute solution (~0.1 mg/mL) in a solvent system suitable for electrospray ionization, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.

-

-

Instrumentation: A mass spectrometer, either coupled with a gas chromatograph (GC-MS) or with an electrospray ionization (ESI) source for direct infusion.

-

Data Acquisition:

-

GC-MS:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC separates the components of the sample, and the eluent is introduced into the mass spectrometer.

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

-

Direct Infusion ESI-MS:

-

Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

High-resolution mass spectrometry can be used to confirm the elemental composition.

-

-

Mandatory Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the interplay between the different techniques.

Conclusion

The comprehensive spectroscopic analysis of 5-propyl-1,3,4-thiadiazol-2-amine, utilizing NMR, IR, and Mass Spectrometry, provides a robust framework for its structural characterization. The predicted data presented in this guide offers a reliable reference for researchers, while the detailed experimental protocols ensure reproducibility. The synergy between these analytical techniques, as illustrated, is paramount for the unambiguous elucidation of the molecular structure, which is a fundamental step in the exploration of its potential applications in drug discovery and development. This guide serves as a valuable technical resource for scientists and professionals working with this and related heterocyclic compounds.

The 1,3,4-Thiadiazole Scaffold: A Privileged Framework for Novel Therapeutic Agents

An In-depth Technical Guide on Potential Therapeutic Targets

Introduction

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its unique chemical properties and its ability to interact with a wide range of biological targets.[1][2][3] Its structural versatility and favorable pharmacokinetic properties have led to the development of numerous 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] This technical guide provides a comprehensive overview of the key therapeutic targets of 1,3,4-thiadiazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Therapeutic Targets

1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[4] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

Mechanisms of Action and Key Molecular Targets

The anticancer activity of 1,3,4-thiadiazoles is attributed to their ability to modulate various cellular processes:

-

Enzyme Inhibition: Many derivatives act as potent inhibitors of enzymes crucial for cancer cell proliferation and survival. These include:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) is a key target. Its signaling pathway, when constitutively activated, drives tumor growth and proliferation.[7][8][9] 1,3,4-thiadiazole compounds have been shown to inhibit EGFR, thereby blocking downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[4]

-

Carbonic Anhydrases (CAs): These enzymes are involved in regulating pH, which is often altered in the tumor microenvironment. Inhibition of CAs can disrupt the physiological conditions necessary for tumor growth.[10]

-

Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition by 1,3,4-thiadiazole derivatives can lead to DNA damage and apoptosis in cancer cells.[4]

-

Histone Deacetylases (HDACs): HDACs play a role in the epigenetic regulation of gene expression. Inhibiting HDACs can lead to the re-expression of tumor suppressor genes.[4]

-

-

Induction of Apoptosis: Several 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4] This is often mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins.[11][12]

-

Microtubule Disruption: Some compounds interfere with tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest and apoptosis.[4]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various 1,3,4-thiadiazole derivatives have been quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Honokiol derivatives with 1,3,4-thiadiazole scaffold | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 10.21 | [13] |

| Pyridine derivatives with 1,3,4-thiadiazole scaffold | HCT-116, Hep-G2 | 2.03 - 37.56 | [13] |

| 1,3,4-Thiadiazole derivatives with propenyl group | MCF-7, HCT-116 | 1.52, 10.3 | [13] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | 49.6, 53.4 | [11] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo, MCF-7 | 2.44, 23.29 | [14] |

Visualization: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and a key target for anticancer therapies.[15][16]

Caption: EGFR Signaling Pathway Inhibition by 1,3,4-Thiadiazole Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[17][18][19]

Objective: To determine the IC50 value of a 1,3,4-thiadiazole derivative against a cancer cell line (e.g., MCF-7).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

1,3,4-thiadiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 8 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole derivative in DMEM. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for another 24-48 hours.[17]

-

MTT Addition: After the treatment period, remove the medium containing the compound and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[19] Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[18][19] Shake the plate gently on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using a suitable software.

Antimicrobial Therapeutic Targets

1,3,4-thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[20][21]

Mechanisms of Action

The exact mechanisms of antimicrobial action are still under investigation, but they are thought to involve:

-

Enzyme Inhibition: Interference with essential microbial enzymes.

-

Disruption of Cell Wall Synthesis: Compromising the integrity of the microbial cell wall.

-

Inhibition of Nucleic Acid and Protein Synthesis: Disrupting fundamental cellular processes.[20][21]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is often evaluated by measuring the zone of inhibition in a disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).

| Compound Class/Derivative | Microorganism | Activity/Measurement | Reference |

| Chiral 1,3,4-thiadiazole derivative | Staphylococcus epidermidis | MIC: 31.25 µg/mL | [20] |

| Chiral 1,3,4-thiadiazole derivative | Micrococcus luteus | MIC: 15.63 µg/mL | [20] |

| 1,3,4-Thiadiazole with thiophene ring | Staphylococcus aureus, Bacillus cereus, Bacillus subtilis | Active against Gram-positive bacteria | [20] |

| 1,3,4-Thiadiazole derivatives | Xanthomonas oryzae pv. oryzicola, Xanthomonas oryzae pv. oryzae | EC50: 2.1 and 1.8 mg/L | [22] |

| 6-sulfonyl-1,2,4-triazolo[3,4-b][1][2][4]thiadiazole derivatives | Xanthomonas oryzae pv. oryzae | EC50: 0.74 - 0.97 mg/L | [23] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.[24][25][26][27][28]

Objective: To qualitatively assess the antibacterial activity of a 1,3,4-thiadiazole derivative.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline or Tryptic Soy Broth

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm)

-

1,3,4-thiadiazole derivative solution

-

Standard antibiotic disks (positive control)

-

Solvent-only disks (negative control)

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few isolated colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24]

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[24]

-

Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the 1,3,4-thiadiazole derivative onto the inoculated agar surface using sterile forceps. Gently press the disks to ensure complete contact with the agar. Also, place the positive and negative control disks.[27]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[28]

-

Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.[25]

Anti-inflammatory Therapeutic Targets

Certain 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[10]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism for the anti-inflammatory activity of many 1,3,4-thiadiazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[29][30] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is desirable as it can reduce inflammatory symptoms with a lower risk of gastrointestinal side effects.[29]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound Class/Derivative | Target | IC50 | Selectivity Index (SI) | Reference |

| Thiadiazole-thiazolidinone hybrid (Compound 6l) | COX-2 | 70 nM | 220 | [29] |

| Thiadiazole-thiazolidinone hybrid (Compound 6l) | 15-LOX | 11 µM | - | [29] |

Visualization: Anti-inflammatory Action Workflow

Caption: Inhibition of the COX-2 Pathway by 1,3,4-Thiadiazole Derivatives.

Other Potential Therapeutic Targets

The therapeutic potential of 1,3,4-thiadiazoles extends beyond cancer, infections, and inflammation.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[31][32][33][34][35] In Alzheimer's disease, there is a deficit of acetylcholine, and AChE inhibitors can help to improve cognitive function by increasing the levels of this neurotransmitter in the brain.

Quantitative Data: In Vitro AChE Inhibitory Activity

| Compound Class/Derivative | Target | IC50 | Reference |

| Drug-1,3,4-thiadiazole hybrid (Compound 3b) | AChE | 18.1 ± 0.9 nM | [31] |

| Benzamide derivative with 1,3,4-thiadiazole (Compound 7e) | AChE | 1.82 ± 0.6 nM | [33] |

| (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compound (Compound 9) | AChE | 0.053 µM | [32] |

| Thiazolidin-4-one with thiadiazole (Compound 4o) | AChE | pIC50: 1.30 ± 0.007 mM | [34] |

General Synthesis

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazides or the reaction of acyl hydrazides with a sulfur-containing reagent.[36][37][38][39][40][41]

Experimental Protocol: General Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

Objective: To synthesize a 2,5-disubstituted-1,3,4-thiadiazole from an acyl hydrazide.

Materials:

-

Alkyl 2-(methylthio)-2-thioxoacetate

-

Acyl hydrazide

-

p-Toluenesulfonic acid (p-TSA)

-

Water

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and the acyl hydrazide (1.0 mmol) in water (2 mL).[36]

-

Catalyst Addition: Add p-TSA (0.1 mmol) to the solution.[36]

-

Reaction: Stir the mixture at 80°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[36]

-

Workup: After the reaction is complete, extract the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[36]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualization: Synthesis Workflow

Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.

Conclusion

The 1,3,4-thiadiazole nucleus is a remarkably versatile scaffold that has proven to be a rich source of compounds with diverse and potent biological activities. The ability of its derivatives to interact with a wide array of therapeutic targets, including enzymes and receptors involved in cancer, microbial infections, inflammation, and neurodegenerative diseases, underscores its significance in modern drug discovery. The extensive research into the synthesis and biological evaluation of 1,3,4-thiadiazole-based compounds continues to yield promising new therapeutic leads. Future efforts will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their precise mechanisms of action to facilitate the development of next-generation drugs for a variety of challenging diseases.

References

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benthamscience.com [benthamscience.com]

- 4. bepls.com [bepls.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 20. mdpi.com [mdpi.com]

- 21. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 25. asm.org [asm.org]

- 26. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 27. hardydiagnostics.com [hardydiagnostics.com]

- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 29. Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. tandfonline.com [tandfonline.com]

- 33. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 34. biointerfaceresearch.com [biointerfaceresearch.com]

- 35. researchgate.net [researchgate.net]

- 36. pubs.acs.org [pubs.acs.org]

- 37. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 38. pubs.rsc.org [pubs.rsc.org]

- 39. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

CAS number and chemical identifiers for 5-propyl-1,3,4-thiadiazol-2-amine

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and available data for 5-propyl-1,3,4-thiadiazol-2-amine, a molecule of interest within the broader class of biologically active 1,3,4-thiadiazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Properties

5-propyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with a propyl group at the 5-position and an amine group at the 2-position. Its fundamental chemical identifiers and predicted physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 39223-04-6 | PubChem[1] |

| Molecular Formula | C5H9N3S | PubChem[1] |

| IUPAC Name | 5-propyl-1,3,4-thiadiazol-2-amine | PubChem[1] |

| InChI | InChI=1S/C5H9N3S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3,(H2,6,8) | PubChem[2] |

| InChIKey | NLQURINLKRAGIF-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CCCC1=NN=C(S1)N | PubChem[2] |

| PubChem CID | 575394 | PubChem[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 143.21 g/mol | PubChem[2] |

| XLogP3 | 1.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 143.051714 g/mol | PubChem[2] |

| Monoisotopic Mass | 143.051714 g/mol | PubChem[2] |

| Topological Polar Surface Area | 81.2 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

Synthesis Protocol

A general and efficient method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles, including the propyl derivative, involves the reaction of thiosemicarbazide with the corresponding carboxylic acid in the presence of a dehydrating agent. A specific procedure for the synthesis of 5-propyl-1,3,4-thiadiazol-2-amine is outlined in U.S. Patent 2,799,683.[3]

Experimental Procedure

The synthesis of 2-amino-5-propyl-1,3,4-thiadiazole is achieved by heating thiosemicarbazide with n-butyric acid in the presence of polyphosphoric acid. The general steps are as follows:

-

A mixture of n-butyric acid and commercial polyphosphoric acid is prepared.

-

Thiosemicarbazide is added to the mixture.

-

The reaction mixture is heated with stirring, typically for one to two hours at a temperature between 100°C and 120°C.

-

Upon completion, the reaction mixture is poured into water.

-

The aqueous mixture is then neutralized with a base, such as ammonium hydroxide, to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried to yield 2-amino-5-propyl-1,3,4-thiadiazole.

This method is noted for its good yields and the high quality of the final product.[3]

Spectroscopic Data

Detailed experimental spectroscopic data for 5-propyl-1,3,4-thiadiazol-2-amine is not extensively available in peer-reviewed literature. However, PubChem indicates the availability of mass spectrometry data.

Mass Spectrometry

A GC-MS spectrum is available in the NIST database, with the top three mass-to-charge ratio (m/z) peaks reported as 115, 74, and 60.[1]

While specific ¹H and ¹³C NMR and IR spectra for 5-propyl-1,3,4-thiadiazol-2-amine are not readily found, data for analogous 1,3,4-thiadiazole derivatives are available and can provide an indication of expected spectral features. For instance, the characterization of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a derivative, was performed using ¹H NMR and HRMS, though the specific data was not published.

Biological Activity and Potential Applications

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.

While specific biological studies on 5-propyl-1,3,4-thiadiazol-2-amine are limited, a derivative, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, has been synthesized and shown to possess moderate herbicidal activity against Brassica campestris. The mechanism of herbicidal action for 1,3,4-thiadiazole derivatives can involve the inhibition of photosynthesis and disruption of chloroplast ultrastructure.[4]

Given the known bioactivities of the 1,3,4-thiadiazole core, 5-propyl-1,3,4-thiadiazol-2-amine represents a valuable starting material for the synthesis of novel compounds with potential applications in medicine and agriculture. The amino group at the 2-position provides a reactive handle for further chemical modifications to explore structure-activity relationships.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise molecular mechanism of action for 5-propyl-1,3,4-thiadiazol-2-amine. Research into its biological effects would be required to elucidate its interactions with cellular targets and its downstream signaling cascades. A potential logical workflow for investigating the biological activity of this compound is presented below.

References

Navigating the Physicochemical Landscape of 5-propyl-1,3,4-thiadiazol-2-amine: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility and stability of 5-propyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's behavior in various solvent systems and under different environmental conditions. While specific experimental data for this particular derivative is not extensively available in public literature, this guide extrapolates from the known properties of the 2-amino-1,3,4-thiadiazole scaffold and outlines the standardized methodologies for its empirical determination.

Executive Summary

5-propyl-1,3,4-thiadiazol-2-amine belongs to a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities.[1][2][3][4] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This guide details the predicted solubility profile in a range of solvents and discusses the key factors influencing its stability. Furthermore, it provides detailed experimental protocols for researchers to quantitatively assess these critical parameters.

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The structure of 5-propyl-1,3,4-thiadiazol-2-amine, featuring a polar 2-amino-1,3,4-thiadiazole core and a nonpolar propyl group, suggests a nuanced solubility profile.

Based on the general characteristics of 2-amino-1,3,4-thiadiazole derivatives, the following qualitative solubility profile is anticipated. It is important to note that empirical testing is necessary to establish quantitative values.

Table 1: Predicted Qualitative Solubility of 5-propyl-1,3,4-thiadiazol-2-amine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The amino group and nitrogen heteroatoms can participate in hydrogen bonding, but the hydrophobic propyl chain will limit aqueous solubility.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are effective at solvating both the polar and nonpolar regions of the molecule. 2-amino-1,3,4-thiadiazole derivatives are often soluble in DMF.[6] |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |

| Acidic (Aqueous) | Dilute HCl | Moderate to High | The basic amino group will be protonated, forming a more soluble salt. |

| Basic (Aqueous) | Dilute NaOH | Low | The amino group is less likely to be ionized, potentially reducing solubility compared to neutral water. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized methods should be employed. The two primary types of solubility measurements are kinetic and thermodynamic.[7]

Kinetic Solubility Assessment

Kinetic solubility is often used in early drug discovery for high-throughput screening.[7][8] It measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[9]

Experimental Workflow for Kinetic Solubility

Caption: Kinetic Solubility Determination Workflow.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-propyl-1,3,4-thiadiazol-2-amine in 100% DMSO.[9]

-

Assay Plate Preparation: In a 96-well plate, add the stock solution to a phosphate-buffered saline (PBS, pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%).

-

Incubation: The plate is shaken at room temperature for a defined period, typically 1 to 2 hours.[10]

-

Measurement: The solubility is determined by identifying the concentration at which precipitation occurs. This can be measured by nephelometry (light scattering) or by analyzing the concentration of the dissolved compound in the supernatant after centrifugation or filtration using UV spectroscopy or LC-MS.[7][10][11]

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility, often referred to as the "gold standard," measures the concentration of a saturated solution in equilibrium with the solid drug.[12] The shake-flask method is the most common technique.[13][14]

Experimental Workflow for Thermodynamic Solubility

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96 CAS#: 2002-03-1 [chemicalbook.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

The 1,3,4-Thiadiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its versatile biological activities, coupled with favorable physicochemical properties, have established it as a cornerstone for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the 1,3,4-thiadiazole core, focusing on its role in medicinal chemistry, with detailed data presentation, experimental protocols, and visualizations of key biological pathways and experimental workflows.

A Versatile Pharmacophore with a Broad Spectrum of Activity

The unique structural and electronic properties of the 1,3,4-thiadiazole ring system contribute to its diverse pharmacological profile. It is considered a bioisostere of pyrimidine, a key component of nucleic acids, which allows its derivatives to interfere with DNA replication processes.[2][3] Furthermore, the mesoionic character of the ring enhances its ability to cross biological membranes and interact with various biological targets.[2][3] Consequently, 1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents, among others.[1][4]

Key Therapeutic Applications and Quantitative Data

The following sections summarize the significant therapeutic applications of 1,3,4-thiadiazole derivatives, with quantitative data on their biological activities presented in structured tables for easy comparison.

Anticancer Activity

1,3,4-thiadiazole derivatives have shown potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR), carbonic anhydrases (CAs), and lysine-specific histone demethylase 1A (LSD1).[2][5][6]

| Compound | Target/Cell Line | Activity (IC50/GI50) | Reference |

| 1h,l (Ciprofloxacin-based) | A549 (lung cancer) | 2.79 µM | [4] |

| SKOV-3 (ovarian cancer) | 3.58 µM | [4] | |

| 8a | Various cancer cell lines | 1.62–4.61 μM | [4][5] |

| 9a (EGFR inhibitor) | MCF-7 (breast cancer) | 3.31 µM | [6] |

| 22d (LSD1 inhibitor) | MCF-7 (breast cancer) | 1.52 μM | [4] |

| HCT-116 (colon cancer) | 10.3 μM | [4] | |

| 32a,d (EGFR inhibitors) | HePG-2 (liver cancer) | 3.31–9.31 µM | [5] |

| MCF-7 (breast cancer) | 3.31–9.31 µM | [5] | |

| ST10 | MCF-7 (breast cancer) | 49.6 µM | [7] |

| MDA-MB-231 (breast cancer) | 53.4 µM | [7] | |

| 2g | LoVo (colon cancer) | 2.44 µM | |

| MCF-7 (breast cancer) | 23.29 µM | [8] | |

| Sulfonamide Derivatives | Various cancer cell lines | 0.1-30 µM (GI50) |

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a key component in the development of new antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains.

| Compound | Organism | Activity (MIC) | Reference |

| 4c | Bacillus subtilis | 0.12 µg/mL | [1] |

| 9a | Bacillus subtilis | 0.12 µg/mL | [1] |

| 9b | Geotrichum candidum | 0.08 µg/mL | [1] |

| Aspergillus fumigatus | 0.9 µg/mL | [1] | |

| Staphylococcus aureus | 1.95 µg/mL | [1] | |

| 8b | Penicillium italicum | 7.81 µg/mL | [1] |

| 14a (Tetranorlabdane derivative) | Bacillus polymyxa | 2.5 µg/mL | [9] |

| 21b (Gallic acid amide derivative) | Vibrio harveyi | 0.0313 mg/mL | [9] |

| 1b, 1e, 1g | Streptococcus faecalis, MSSA, MRSA | 4 to 64 μg/mL | [10] |

| 2g | Candida albicans | 8 μg/mL | [10] |

| Aspergillus niger | 64 μg/mL | [10] |

Anticonvulsant Activity

Several 1,3,4-thiadiazole derivatives have shown promising anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. Their mechanism of action is often linked to the modulation of GABAergic neurotransmission.[11][12]

| Compound | Test Model | Activity (ED50) | Reference |

| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea | MES | 0.65 µmol/kg | [11][13] |

| 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea | MES | 1.14 µmol/kg | [11][13] |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide | Isoniazid-induced seizures | 126.8 mg/kg | [11][13] |

| 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MES | 247->500 mg/kg | [11][13] |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | MES | 20.11 mg/kg | |

| PTZ | 35.33 mg/kg | [12] | |

| 6-(4-chlorophenyl)-[4][6]triazolo[3,4-b][1][5][6]thiadiazole | MES | 23.7 mg/kg | [12] |

Carbonic Anhydrase Inhibition

Derivatives of 1,3,4-thiadiazole are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isozymes, such as CA IX, is a validated strategy for cancer therapy.

| Compound | Isozyme | Activity (IC50/Kᵢ) | Reference |

| 3n | hCA-II | Potent and selective | [14] |

| 7i (Thiazolidinone hybrid) | Carbonic Anhydrase | 0.402 ± 0.017 μM (IC50) | [15] |

| 2 (Diazene derivative) | MCF-7 (breast cancer) | 1.18 µM (IC50) | [16] |

| Caco2 (colon cancer) | 5.28 µM (IC50) | [16] | |

| HepG-2 (liver cancer) | 7.15 µM (IC50) | [16] | |

| 5 (Dihydroxyphenyl triazene derivative) | Caco2 (colon cancer) | 3.03 µM (IC50) | [16] |

| HepG-2 (liver cancer) | 5.66 µM (IC50) | [16] | |

| MCF-7 (breast cancer) | 12.50 µM (IC50) | [16] | |

| 18 (Carbohydrazide coumarin) | Caco2 (colon cancer) | 2.00 µM (IC50) | [16] |

| HepG2 (liver cancer) | 12.30 µM (IC50) | [16] | |

| 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | hCA I | 97 nM (Kᵢ) | [17] |

| 5c (Thione derivative) | hCA IX | 1.25 µM (Kᵢ) | [18] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 1,3,4-thiadiazole scaffolds and the execution of critical biological assays.

Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common and versatile method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide.

Materials:

-

Substituted carboxylic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

-

Sodium hydroxide (NaOH) solution (50%)

-

Water

-

Ice

Procedure:

-

To a stirred mixture of the substituted carboxylic acid (1 equivalent) in phosphorus oxychloride (excess), add thiosemicarbazide (1 equivalent) portion-wise at room temperature.

-

Heat the reaction mixture at 80-90 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice or into cold water.

-

Reflux the resulting suspension for 4 hours.

-

Cool the mixture and neutralize it to pH 8 with a 50% sodium hydroxide solution.

-

Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[19]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds (1,3,4-thiadiazole derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12][13][20][21]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][6]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Test compounds (1,3,4-thiadiazole derivatives)

-

Standard antimicrobial agent (positive control)

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial agent in the broth medium directly in the wells of a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a growth control well (broth and inoculum without any antimicrobial agent) and a sterility control well (broth only).

-

Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37 °C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[1][8]

Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a preclinical model used to evaluate the anticonvulsant activity of potential drug candidates. It is considered a model of generalized tonic-clonic seizures.[5][14]

Materials:

-

Male mice (e.g., ICR strain, 23 ± 3 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Test compounds (1,3,4-thiadiazole derivatives)

-

Vehicle control (e.g., 0.9% saline)

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Administer the test compounds, vehicle, or standard drug to groups of mice via a specific route (e.g., oral gavage).

-

At a predetermined time after drug administration (time of peak effect), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered protection.

-

Calculate the percentage of protected mice in each group.

-

For dose-response studies, test a range of doses to determine the ED50 value (the dose that protects 50% of the animals from the seizure).[22][23]

Visualizing the Mechanisms and Workflows

To better understand the role of the 1,3,4-thiadiazole scaffold in medicinal chemistry, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Caption: EGFR signaling pathway inhibition by a 1,3,4-thiadiazole derivative.

Caption: General experimental workflow for the development of 1,3,4-thiadiazole-based therapeutic agents.

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent biological activities and synthetic accessibility make it an attractive starting point for the design of novel drugs targeting a multitude of diseases. The data and protocols presented in this guide underscore the significant progress made in harnessing the therapeutic potential of this remarkable heterocyclic system. Future research will undoubtedly continue to uncover new applications and more potent derivatives, further solidifying the importance of the 1,3,4-thiadiazole core in the drug discovery and development pipeline.

References

- 1. Determination of the minimum inhibitory concentrations (MICs) of antibacterial agents by broth microdilution [bio-protocol.org]

- 2. researchhub.com [researchhub.com]

- 3. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 4. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. arjonline.org [arjonline.org]

- 17. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Genesis and Evolution of 2-Amino-1,3,4-Thiadiazoles: A Legacy of Therapeutic Innovation

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of 2-Amino-1,3,4-Thiadiazole Compounds for Researchers, Scientists, and Drug Development Professionals.

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with diverse and potent biological activities. This technical guide delves into the historical milestones, seminal discoveries, and key experimental protocols that have shaped our understanding and application of this remarkable heterocyclic system. From their early synthesis to their role in the development of blockbuster drugs, we trace the journey of 2-amino-1,3,4-thiadiazoles, offering a comprehensive resource for researchers and drug developers.

A Historical Overview: From Obscurity to a Privileged Scaffold

The story of the 1,3,4-thiadiazole ring system begins in the late 19th century, with its first description credited to Fischer in 1882, followed by further development by Bush and his contemporaries. The fundamental properties of this heterocyclic ring were further elucidated by Kuh and Freund in 1890. However, it wasn't until 1956 that Goerdler and his team provided a definitive demonstration of the ring system's true nature.

The therapeutic potential of the 2-amino-1,3,4-thiadiazole moiety began to emerge with the advent of sulfonamide antibiotics. The groundbreaking discovery of Prontosil in 1935 by Gerhard Domagk, a sulfonamide dye with potent antibacterial activity, paved the way for the exploration of other sulfur-containing heterocyclic compounds in medicine. This era saw the development of sulfathiazole, a related sulfonamide that highlighted the clinical potential of such structures.

A pivotal moment in the history of 2-amino-1,3,4-thiadiazoles arrived with the work of Roblin and Clapp at Lederle Laboratories. Their research into heterocyclic sulfonamides as carbonic anhydrase inhibitors led to the synthesis of acetazolamide in the 1950s. This discovery was a landmark achievement, establishing the 2-amino-1,3,4-thiadiazole core as a "privileged scaffold" – a molecular framework capable of interacting with a wide range of biological targets to elicit therapeutic effects. The cytostatic properties of the parent 2-amino-1,3,4-thiadiazole, discovered by Olsen and colleagues, further fueled research into its derivatives as potential anticancer agents.

Key Milestones in the Development of 2-Amino-1,3,4-Thiadiazole Compounds

Figure 1. A timeline highlighting the key historical developments in the discovery and application of 2-amino-1,3,4-thiadiazole compounds.

Experimental Protocols: Synthesis of the Core and Key Derivatives

The versatility of the 2-amino-1,3,4-thiadiazole scaffold is matched by the variety of synthetic routes developed for its construction. The most common and enduring approach involves the cyclization of thiosemicarbazide or its derivatives with a one-carbon synthon, typically a carboxylic acid or its equivalent.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride, polyphosphoric acid, or concentrated sulfuric acid.

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole using Phosphorus Oxychloride

This protocol describes a general one-pot synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from an aromatic carboxylic acid and thiosemicarbazide.

Materials:

-

Aromatic carboxylic acid (1 equivalent)

-

Thiosemicarbazide (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (excess)

-

Ice-cold water

-

Ammonium hydroxide solution

Procedure:

-

A mixture of the aromatic carboxylic acid (1 eq.) and thiosemicarbazide (1 eq.) is carefully added to an excess of phosphorus oxychloride with cooling.

-

The reaction mixture is refluxed for a specified period (typically 1-3 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice with stirring.

-

The resulting acidic solution is neutralized with an ammonium hydroxide solution until a precipitate is formed.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Figure 2. A simplified workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

Synthesis of Acetazolamide: A Landmark Drug

The synthesis of acetazolamide, a potent carbonic anhydrase inhibitor, is a classic example of the derivatization of the 2-amino-1,3,4-thiadiazole scaffold.

Protocol 2: Synthesis of Acetazolamide

This multi-step synthesis starts from 2-amino-5-mercapto-1,3,4-thiadiazole.

Materials:

-

2-Amino-5-mercapto-1,3,4-thiadiazole

-

Acetic anhydride

-

Chlorine gas or sodium hypochlorite

-

Ammonia solution

Procedure:

-

Acetylation: 2-Amino-5-mercapto-1,3,4-thiadiazole is acetylated using acetic anhydride to protect the amino group, yielding 2-acetylamino-5-mercapto-1,3,4-thiadiazole.

-